![molecular formula C12H18N2O B7585942 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide](/img/structure/B7585942.png)
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide
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Overview
Description
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines help to stimulate the immune system and promote the destruction of cancer cells. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide also inhibits the formation of blood vessels that supply tumors with nutrients, which can help to slow or stop tumor growth.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been shown to have several biochemical and physiological effects. It activates the immune system and induces the production of cytokines, which can lead to inflammation and fever. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide also inhibits the formation of blood vessels, which can lead to decreased blood flow and oxygen supply to tumors. In addition, 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been shown to increase the production of reactive oxygen species (ROS), which can cause damage to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is that it has been shown to have anti-tumor effects in several types of cancer. It has also been shown to increase the effectiveness of chemotherapy and radiation therapy. However, there are limitations to its use in lab experiments. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide can cause inflammation and fever, which can be difficult to control in animal studies. In addition, 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has a short half-life, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the study of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide. One area of research is the development of new synthesis methods that can produce 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide more efficiently. Another area of research is the identification of biomarkers that can predict which patients will respond to 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide treatment. In addition, there is ongoing research into the use of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Conclusion:
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is a synthetic compound that has been studied extensively for its potential use in cancer treatment. It works by activating the immune system and inducing the production of cytokines, which can help to fight cancer cells. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been shown to have anti-tumor effects in several types of cancer and can increase the effectiveness of chemotherapy and radiation therapy. While there are limitations to its use in lab experiments, there are several future directions for the study of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide, including the development of new synthesis methods and the identification of biomarkers for patient selection.
Synthesis Methods
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is synthesized through a multi-step process that involves the reaction of 2,3-dimethylpyridine with 2-chloro-N-(2-methylpyridin-3-yl)butanamide. The resulting intermediate is then treated with sodium borohydride to yield 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide. This synthesis method has been used in several studies and has been shown to produce high yields of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide.
Scientific Research Applications
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in several types of cancer, including lung, breast, and colon cancer. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight cancer cells. 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has also been shown to increase the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-5-12(3,4)11(15)14-10-7-6-8-13-9(10)2/h6-8H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWCUKXGXXYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(N=CC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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